Product packaging for CP-6【pharmaceutical】(Cat. No.:CAS No. 127966-71-6)

CP-6【pharmaceutical】

Cat. No.: B1178241
CAS No.: 127966-71-6
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Description

Historical Context of Preclinical Discovery and Development of CP-6

CP-6 (Neuroprotective Agent for Parkinson's Disease)

The preclinical discovery of the neuroprotective compound CP-6, also known as (E)-10-nitro-octadec-9-enoic acid (10-NO2-OA), emerged from research into the therapeutic potential of fatty acid nitroalkenes. Developed by Creegh Pharmaceuticals, CP-6 is a synthetic version of a naturally occurring fatty acid. cureparkinsons.org.ukcureparkinsons.org.uk Early laboratory-based studies indicated that this compound could protect the dopaminergic neurons that are progressively lost in Parkinson's disease. cureparkinsons.org.uk The rationale for its development is based on the understanding that neuroinflammation and oxidative stress are significant drivers of Parkinson's progression. cureparkinsons.org.uk

Initial preclinical investigations focused on its ability to mitigate these pathological processes. Research demonstrated that 10-NO2-OA activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant and cytoprotective responses. nih.gov This activation was observed to induce the expression of downstream genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (Nqo-1), and glutamate-cysteine ligase modifier subunit (Gclm) in dopaminergic neural cells. nih.gov A key study evaluated the effects of 10-NO2-OA in a rotenone-induced rat model of Parkinson's disease, which mimics many of the critical pathogenic events of the human disease. nih.gov

In 2023, CP-6 was evaluated by the International Linked Clinical Trials (iLCT) committee, which recommended further investigations in models of Parkinson's disease before it could be considered for clinical trials in humans. cureparkinsons.org.uk This has led to a new one-year preclinical study led by Dr. Marco Fazzari at the University of Pittsburgh to further assess its neuroprotective effects and mechanisms of action. cureparkinsons.org.uk

CP-6 (Anticancer Agent)

The anticancer compound CP-6 was identified by researchers at Tsinghua University through a hierarchical virtual screening of the Maybridge chemical database. patsnap.com The objective was to discover novel inhibitors of topoisomerase II alpha, a well-established target for cancer therapy, particularly in breast cancer. patsnap.com From a pool of 20 tested compounds that were selected based on their docking scores, candidate compound 6 (CP-6) demonstrated the most potent inhibitory effect on topoisomerase II in a pBR322 DNA relaxation assay. patsnap.com

Further preclinical characterization revealed that CP-6 possesses potent cytotoxicity against eight different tumor cell lines. patsnap.com In addition to its direct cytotoxic effects, CP-6 also showed potential for overcoming multidrug resistance, a significant challenge in cancer treatment. patsnap.com The discovery of this compound represents a promising step towards the development of new topoisomerase II inhibitors as anticancer agents. patsnap.com

Evolution of Academic Research Perspectives on CP-6 and Related Analogs

CP-6 (Neuroprotective Agent for Parkinson's Disease) and Related Analogs

Academic research on CP-6 (10-NO2-OA) and other nitro-fatty acids has evolved from a general interest in the biological activities of these molecules to a more focused investigation of their therapeutic potential in specific diseases like Parkinson's. The understanding of their mechanism of action has deepened, with a significant focus on the activation of the Nrf2 pathway. nih.gov Research has also explored the impact of these compounds on other pathological features of Parkinson's disease, such as the accumulation of toxic forms of α-synuclein. nih.gov For instance, it has been reported that nitro-fatty acids can modify α-synuclein, reducing its propensity to form insoluble fibrils. nih.gov

The study of related analogs has also been a key aspect of the research evolution. A recent study screened 60 different nitroalkenes, including CP-6 and its analogs such as CP-8 and CP-23, for their growth inhibitory effects on triple-negative breast cancer cells. biorxiv.org While this research is in the context of cancer, it highlights the broader academic interest in the structure-activity relationships of this class of compounds.

CP-6 (Anticancer Agent) and Related Analogs

The academic perspective on the anticancer CP-6 has evolved from its initial identification as a topoisomerase II inhibitor to investigations into its potential in combination therapies. For example, research has explored the synergistic effects of a compound referred to as C6CP, which may be the same as or related to CP-6, with other anticancer agents like AZD8055 and VE-822 in lung adenocarcinoma cell lines. researchgate.net This indicates a shift towards understanding how CP-6 can be integrated into existing or novel treatment regimens to enhance efficacy.

The broader field of topoisomerase II inhibitors is also continually evolving. Researchers are not only searching for new inhibitors but also for compounds with novel mechanisms of action that can overcome the limitations of existing drugs, such as cardiotoxicity and the development of resistance. researchgate.net The discovery of CP-6 with its potential anti-multidrug resistance properties aligns with this trend. patsnap.com

Current Preclinical Challenges and Opportunities in CP-6 Research

CP-6 (Neuroprotective Agent for Parkinson's Disease)

A primary challenge in the preclinical development of CP-6 for Parkinson's disease is the translation of promising results from animal models to human patients. The neuroprotective effects observed in the rotenone-induced rat model need to be validated in other preclinical models that recapitulate different aspects of Parkinson's pathology. nih.govpsychogenics.com The ongoing one-year study at the University of Pittsburgh aims to address this by further elucidating the compound's mechanism of action and the durability of its effects. cureparkinsons.org.uk

A significant opportunity for CP-6 lies in its multi-target mechanism of action. By simultaneously addressing neuroinflammation, oxidative stress, and potentially α-synuclein pathology, CP-6 could offer a more comprehensive therapeutic approach than drugs that target a single pathway. cureparkinsons.org.uknih.gov The activation of the Nrf2 pathway is a particularly promising avenue, as this pathway is implicated in the cellular defense against a wide range of stressors. nih.gov

CP-6 (Anticancer Agent)

The main preclinical challenge for the anticancer CP-6 is to fully characterize its pharmacological profile, including its pharmacokinetics and in vivo efficacy. While it has shown potent in vitro cytotoxicity, its effectiveness in animal models of cancer needs to be established. patsnap.com Furthermore, a thorough investigation of its potential for off-target effects and toxicity is crucial before it can be considered for clinical development.

The opportunity for this CP-6 compound lies in its potential to overcome multidrug resistance. patsnap.com This is a major unmet need in oncology, and a compound with this property could be effective in treating refractory tumors. Its classification as a topoisomerase II inhibitor also places it in a well-established class of anticancer drugs, which could facilitate its development pathway. patsnap.comresearchgate.net Further research into its specific interactions with the topoisomerase II enzyme and its downstream effects on cancer cell biology will be critical in realizing its therapeutic potential.

Data Tables

Table 1: Preclinical Neuroprotective Profile of CP-6 (10-NO2-OA) for Parkinson's Disease

Observed Effect Model System Key Findings Citation
NeuroprotectionRotenone-treated N27-A dopaminergic neural cellsProtected against rotenone-induced cell death. nih.gov
NeuroprotectionSub-acute rotenone (B1679576) rat model of Parkinson's diseaseLimited nigrostriatal neurodegeneration. nih.gov
Activation of Nrf2 PathwayN27-A dopaminergic neural cellsInduced expression of HO-1, Nqo-1, and Gclm. nih.gov
Mitigation of Oxidative StressSub-acute rotenone rat model of Parkinson's diseaseLimited rotenone-induced accumulation of 4-HNE and 4-HNE-α-synuclein adducts in the substantia nigra pars compacta. nih.gov
Anti-inflammatory PropertiesLaboratory-based studiesSuggested to have anti-inflammatory effects. cureparkinsons.org.uk

Table 2: In Vitro Cytotoxicity of Anticancer CP-6

Cancer Cell Line Reported Effect Additional Details Citation
Eight tested tumor cell linesPotent cytotoxicitySpecific cell lines and IC50 values not detailed in the provided source. patsnap.com
344SQ lung adenocarcinomaCytotoxicity observedUsed in combination studies with AZD8055 and VE-822. researchgate.net
MDA-MB-231 (Triple-Negative Breast Cancer)Growth inhibition (EC50: 3.96 µM)Part of a screening of 60 nitroalkene compounds. biorxiv.org

Properties

CAS No.

127966-71-6

Molecular Formula

C12H17NO2

Synonyms

CP-6【pharmaceutical】

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cp 6

Target Identification and Validation

The initial step in understanding the pharmacological effects of CP-6 involves identifying its direct molecular targets. Studies have focused on its binding to receptors, inhibition of enzymes, and modulation of protein-protein interactions.

Receptor Binding and Affinity Studies

Research indicates that CP-6 and its derivatives can interact with various receptors. For instance, a conjugate of Chlorin p6 (Cp6) with histamine (B1213489), termed Cp(6)-his, demonstrated receptor-mediated uptake. researchgate.net This uptake was enhanced by histamine and inhibited by ranitidine, a histamine H2 receptor antagonist, suggesting an interaction with the histamine H2 receptor. researchgate.net Western blot analysis confirmed the presence of the H2 receptor in the studied cancer cell lines. researchgate.net

In computational studies, CP-6 showed strong binding interactions with amino acid residues in the binding pocket of a mutant CYP-51 protein from Candida albicans. plos.org The formation of hydrogen bonds with residues such as TYR-505, HIS-377, GLY-303, and TYR-132 suggests a stable interaction. plos.org

Another area of investigation has been the Janus kinase (JAK) family. A compound referred to as CP-6 has been described as an unselective JAK1, 2, and 3 inhibitor. evotec.com

Interactive Data Table: Receptor and Protein Binding of CP-6

Compound/Derivative Target Finding Cell Line/System Citation
Cp(6)-his Histamine H2 Receptor Receptor-mediated uptake, inhibited by ranitidine. Human oral cancer cells (4451 and NT8e) researchgate.net
CP-6 Mutant CYP-51 Strong binding affinity in computational docking studies. Candida albicans (in silico) plos.org
CP-6 JAK1, JAK2, JAK3 Characterized as an unselective inhibitor. N/A evotec.com

Enzyme Kinetics and Inhibition Mechanisms

CP-6 and related compounds have been shown to inhibit the activity of several enzymes, which is a key aspect of their mechanism of action.

Cyclin-Dependent Kinase 9 (CDK9): Flavonoid-based CDK9 degraders have been designed, with some compounds in the series being designated with "CP". patsnap.com CDK9 is a crucial regulator of RNA transcription, and its inhibition can impact the expression of proteins with short half-lives, such as Mcl-1 and c-Myc. patsnap.com

Cytochrome P450 (CYP) Enzymes: Computational analysis predicted that CP-6 possesses an inhibitory effect on several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2D6, CYP2C19, and CYP3A4. nih.govplos.org The inhibition was predicted to be substantial for CYP2C19 and CYP3A4. nih.govplos.org Another study involving a conjugate of Chlorin p6 (Cp6) found that it caused a roughly 15-20% inhibition of microsomal enzyme activities. researchgate.net

RAD51: The nitroalkene CP-6, also known as (E)-10-nitro-octadec-9-enoic acid, directly targets Cys319 of RAD51. nih.govpatsnap.combiorxiv.org This interaction is critical for inhibiting the homologous recombination (HR)-mediated repair of DNA double-strand breaks. nih.govpatsnap.combiorxiv.org

Interactive Data Table: Enzyme Inhibition by CP-6

Enzyme Type of Inhibition/Effect Finding Citation
CDK9 Inhibition/Degradation Flavonoid derivatives, including some labeled "CP," have been developed as CDK9 degraders. patsnap.com
CYP1A2, CYP2C9, CYP2D6 Inhibition Predicted by in silico analysis. nih.govplos.org
CYP2C19, CYP3A4 Substantial Inhibition Predicted by in silico analysis. nih.govplos.org
Microsomal Enzymes Inhibition Cp6-his conjugate induced ~15-20% inhibition. researchgate.net
RAD51 Covalent Inhibition Targets Cys319, inhibiting homologous recombination. nih.govpatsnap.combiorxiv.org

Modulation of Protein-Protein Interactions

CP-6 has been shown to influence the formation of protein oligomers. Mass photometry analysis revealed that in the presence of Mg2+-ATP, CP-6 induced the formation of what appeared to be RAD51 dimers, trimers, and even higher-order oligomeric structures. biorxiv.org This effect on RAD51 oligomerization was even more pronounced in the presence of Ca2+. biorxiv.org

Intracellular Signaling Pathway Modulation

The interaction of CP-6 with its molecular targets triggers changes in various intracellular signaling pathways, leading to broader cellular effects.

Downstream Effector Pathways

Several key signaling pathways are modulated by CP-6 and its analogs.

PI3K/Akt/mTOR: In the context of other compounds studied alongside CP-6, the PI3K/Akt/mTOR pathway is frequently mentioned as a target for therapeutic intervention in cancer. mdpi.combrieflands.com For instance, Chrysin has been shown to inhibit TNBC growth by suppressing this pathway. brieflands.com While direct modulation by CP-6 is not explicitly detailed in the provided results, the pathway is a significant focus in related research areas.

ERK1/2: The ERK1/2 pathway is implicated in the cellular response to cisplatin-induced nephrotoxicity. plos.orgresearchgate.net Inhibition of IL-34, which is induced by cisplatin, was found to suppress the phosphorylation of ERK1/2. plos.org The broader context of cellular stress and damage response often involves the ERK pathway. researchgate.net

JAK/STAT: The JAK/STAT pathway is a critical signaling cascade in immune response and cancer. skintherapyletter.comresearchgate.netfrontiersin.org Given that CP-6 has been identified as a JAK inhibitor, it directly implicates the modulation of the downstream STAT signaling. evotec.com Primary T-ALL cells with IL7R mutations, which activate this pathway, are sensitive to JAK-STAT inhibition. researchgate.net

Nrf2: The nitro-fatty acid form of CP-6 is known to promote inflammation resolution by activating the antioxidant response via Nrf2. pitt.edu This pathway is a key regulator of cellular defense against oxidative stress. researchgate.netnih.gov

Gene Expression and Proteomic Alterations Induced by CP-6

The modulation of signaling pathways by CP-6 ultimately leads to changes in gene expression and the cellular proteome. For example, the inhibition of CDK9 by related compounds is expected to downregulate the expression of Mcl-1 and c-Myc. patsnap.com The activation of the Nrf2 pathway by CP-6 leads to the upregulation of antioxidant genes. pitt.eduresearchgate.net In the context of parasitic infections, immunolocalization of a compound designated CP-6 from Paragonimus kellicotti was observed in the tegument and surrounding host tissue, suggesting its involvement in parasite-host interactions and potential alterations to the local proteome. dntb.gov.ua

Cellular Responses and Phenotypes (In Vitro Investigations)

The compound CP-673451 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with high affinity for both PDGFR-α and PDGFR-β. tocris.com Its mechanism of action at the cellular level has been investigated in various cancer models, revealing significant effects on cell survival, motility, and metabolic regulation.

Cell Proliferation and Apoptosis Studies

In vitro studies have consistently demonstrated that CP-673451 reduces the viability and proliferation of various cancer cell lines. This anti-proliferative effect is often coupled with the induction of apoptosis.

In non-small-cell lung cancer (NSCLC) cell lines, CP-673451 significantly reduced cell viability in a time- and concentration-dependent manner. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for the A549 and H1299 cell lines were determined to be 0.49 µM and 0.61 µM, respectively. nih.govmedchemexpress.com This reduction in viability is accompanied by the induction of apoptosis. nih.govnih.gov Similarly, in glioblastoma (GBM) cells and patient-derived glioblastoma stem cells (GSCs), CP-673451 treatment reduces cell proliferation. researchgate.netfigshare.com

Investigations in cholangiocarcinoma (CCA) cell lines associated with Opisthorchis viverrini also showed a dose-dependent decrease in cell viability upon treatment with CP-673451. mdpi.com The IC₅₀ value for the HuCCA-1 cell line was 4.81 µM. mdpi.com Further analysis revealed that the primary mechanism for reduced cell viability in these CCA cells is the induction of apoptosis rather than a direct suppression of cell proliferation markers such as cyclin D1 and cyclin E. mdpi.com Flow cytometry analysis confirmed that CP-673451 treatment leads to a dose-dependent increase in both early and late-stage apoptosis in CCA cells. mdpi.comnih.gov

The molecular mechanism underlying apoptosis induction in CCA involves the suppression of the PI3K/Akt/Nrf2 signaling pathway. mdpi.comnih.govdntb.gov.ua By inhibiting PDGFR, CP-673451 effectively decreases the phosphorylation of Akt, which in turn leads to reduced expression and nuclear translocation of the transcription factor Nrf2. mdpi.com This suppression of Nrf2 activity results in an increase in intracellular reactive oxygen species (ROS) and promotes apoptosis. mdpi.comnih.gov

Table 1: In Vitro Efficacy of CP-673451 on Cancer Cell Proliferation This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ Value (µM) Reference
A549 Non-Small-Cell Lung Cancer (NSCLC) 0.49 nih.govmedchemexpress.com
H1299 Non-Small-Cell Lung Cancer (NSCLC) 0.61 nih.govmedchemexpress.com
HuCCA-1 Cholangiocarcinoma (CCA) 4.81 mdpi.com
KKU-M055 Cholangiocarcinoma (CCA) >10 mdpi.com
KKU-100 Cholangiocarcinoma (CCA) >10 mdpi.com

Cell Migration, Invasion, and Differentiation Assays

CP-673451 has demonstrated significant inhibitory effects on cancer cell motility. In NSCLC cells, the compound concentration-dependently inhibits both cell migration and invasion. nih.govmedchemexpress.com Mechanistically, this is attributed, at least in part, to the suppression of lamellipodia formation at the leading edge of the cells. nih.govmedchemexpress.com

Similar effects have been observed in studies on glioblastoma. Treatment with CP-673451 reduces the proliferation and invasiveness of GBM cells and patient-derived GSCs in three-dimensional (3D) hyaluronic acid-based assays. researchgate.netfigshare.com

Beyond inhibiting migration, CP-673451 has been shown to act as a differentiation agent in GBM. figshare.com Treatment with the compound triggers the outgrowth of neurite-like processes in both GBM cell lines and GSCs, suggesting a shift towards a more differentiated, neural-like state. figshare.com This pro-differentiation effect may be mediated by the upregulation of the phosphatase DUSP1, which leads to the consecutive downregulation of phosphorylated-p38MAPK signaling. figshare.com

Table 2: Effect of CP-673451 on In Vitro Cell Motility This table is interactive. You can sort and filter the data.

Cell Line(s) Cancer Type Assay Type Observed Effect Reference
A549 NSCLC Transwell Migration, Wound Healing Dose-dependent inhibition of migration nih.gov
A549 NSCLC Matrigel Invasion Dose-dependent inhibition of invasion nih.gov
U87, GSCs Glioblastoma 3D Hyaluronic Acid Invasion Reduced invasion figshare.com
U87, GSCs Glioblastoma Morphology Induction of neurite-like outgrowths (differentiation) figshare.com

Modulation of Cellular Metabolism and Bioenergetics

The molecular actions of CP-673451 have direct consequences on cellular metabolism, primarily through the modulation of signaling pathways that govern cellular stress responses and bioenergetics. The inhibition of the PDGFR/PI3K/Akt axis by CP-673451 leads to the suppression of the transcription factor Nrf2. mdpi.comijbs.com

Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous genes that protect the cell from oxidative stress, such as NQO1, HO-1, and GCLC. mdpi.com By inhibiting the Nrf2 pathway, CP-673451 leads to a decreased expression of these critical antioxidant enzymes. mdpi.com This compromises the cell's ability to manage reactive oxygen species (ROS), leading to elevated intracellular ROS levels. mdpi.comnih.gov This increase in oxidative stress can disrupt mitochondrial function and cellular bioenergetics, ultimately contributing to the induction of apoptosis. mdpi.comijbs.com The modulation of Nrf2 via PI3K/Akt inhibition is a key mechanism through which CP-673451 impacts cellular metabolism to exert its anti-tumor effects. ijbs.com

Furthermore, some studies have noted that under certain conditions, CP-673451 treatment can lead to an elevation in the phosphorylation of Akt and MEK. aacrjournals.org These kinases are central nodes in signaling pathways that control cell growth, survival, and metabolism, suggesting a complex interplay in the metabolic reprogramming induced by the compound.

Preclinical Pharmacodynamics of Cp 6

In Vitro Pharmacodynamic Characterization

In vitro studies provide initial insights into the cellular and molecular effects of a compound. These studies often involve assessing concentration-response relationships in various cell lines and conducting functional assays in primary cell cultures. pharmaron.comlonza.com

Concentration-Response Relationships in Various Cell Lines

Concentration-response studies in various cell lines are fundamental to understanding the potency and efficacy of CP-6 at the cellular level. These experiments typically involve treating different cell lines with a range of CP-6 concentrations and measuring a specific biological response, such as cell viability, proliferation, or the expression of target proteins or downstream markers. lonza.comnih.gov

For example, studies investigating a compound referred to as "CP" (a bisphosphonate derivative) in various cancer cell lines demonstrated that it inhibited cellular growth with similar IC50 values (approximately 32–39 μmol/L) after a 24-hour treatment period, suggesting it acted as a broad-spectrum inhibitory agent against human carcinoma cells. nih.gov Another study using "CP" (ciprofloxacin) and its derivatives showed effects on IL-6 concentration in prostate cancer cell lines (LNCaP, DU145) and normal cells (RWPE-1), indicating differential responses. researchgate.net Furthermore, research on Cyclocarya paliurus polysaccharide (CP) and its derivative (P-CP) demonstrated inhibition of cell proliferation in CT-26 mouse colon carcinoma cells in a concentration-dependent manner. researchgate.net

These studies highlight the importance of evaluating CP-6 across a spectrum of cell types, including both disease-relevant and normal cells, to understand its selectivity and potential therapeutic window. The data generated from these studies are crucial for determining appropriate concentration ranges for further in vitro and in vivo investigations.

Functional Assays in Primary Cell Cultures

Functional assays in primary cell cultures provide a more physiologically relevant context compared to immortalized cell lines, as primary cells retain many of the characteristics of cells in living tissues. pharmaron.com These assays can assess a variety of cellular functions impacted by CP-6, such as cell survival, differentiation, migration, and the activation of specific signaling pathways. pharmaron.comlonza.com

For instance, studies on a compound referred to as "CP" (possibly cyclophosphamide) in primary rat glial cells showed differential stress resistance depending on glucose concentration, with increased resistance observed at lower glucose levels upon CP treatment. pnas.orgresearchgate.net This effect was not observed in several cancer cell lines tested. pnas.orgresearchgate.net Functional assays can also measure specific cellular activities like membrane potential changes or calcium dynamics, which are indicative of cellular responses to a compound. pnas.org The use of primary cells allows for the investigation of CP-6's effects in a setting that more closely mimics the in vivo environment, providing valuable data for predicting its behavior in animal models. pelagobio.compelagobio.com

In Vivo Pharmacodynamic Evaluation in Disease-Relevant Animal Models

In vivo studies are critical for evaluating the pharmacodynamics of CP-6 within a complex living system. These studies utilize disease-relevant animal models to assess efficacy, identify and validate biomarkers, and investigate target engagement and pathway modulation in tissues. emwa.orgcrownbio.com

Efficacy Assessment in Preclinical Disease Models (e.g., cancer, Parkinson's, leishmaniasis)

Efficacy assessment in preclinical animal models is a key step to determine if CP-6 has the desired therapeutic effect in a living organism mimicking a specific disease state. Various animal models are used depending on the targeted indication.

In cancer research, xenograft models (where human cancer cells or tissues are implanted into immunocompromised animals) are commonly used to evaluate the efficacy of novel agents. nih.gov Studies on a bisphosphonate derivative referred to as "CP" showed inhibition of tumor growth in gastric cancer models. nih.gov

For Parkinson's disease, animal models often involve inducing dopaminergic neuron loss using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP in rodents or primates. mdpi.comnih.gov A preclinical study is underway to evaluate the neuroprotective properties of a compound referred to as 'CP-6' in a Parkinson's model, investigating its potential to protect dopamine (B1211576) neurons by reducing inflammation and activating cell repair systems. cureparkinsons.org.uk

In leishmaniasis research, animal models, typically rodents, are used to study the efficacy of antileishmanial drugs against different Leishmania species. ird.frcambridge.org While specific studies on CP-6 in leishmaniasis models were not found, general approaches involve assessing parasite burden and clinical signs of disease after treatment. ird.frcambridge.org

These in vivo efficacy studies provide crucial data on whether CP-6 can modulate disease progression or severity in a living system, supporting its potential as a therapeutic agent.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators that can be used to assess a compound's effect, track disease progression, or identify patient populations likely to respond to treatment. crownbio.comcrownbio.com Preclinical studies in animal models are essential for identifying and validating potential biomarkers for CP-6. crownbio.comnih.gov

Biomarkers can include molecular markers (e.g., protein levels, gene expression), physiological indicators, or imaging markers. nih.gov The identification of biomarkers often involves analyzing tissues or biofluids from treated animals using techniques such as ELISA, Western blotting, or gene expression profiling. researchgate.netresearchgate.net For example, changes in cytokine levels, such as IL-6, have been assessed as biomarkers in response to compounds in preclinical settings. researchgate.netnih.gov

Validation of preclinical biomarkers involves ensuring that they reliably correlate with the pharmacological activity of CP-6 and the disease state in the animal model. crownbio.comnih.gov This step is crucial for determining which biomarkers are most likely to be relevant and translatable to human clinical trials. crownbio.comcrownbio.com

Target Engagement and Pathway Modulation Studies in Animal Tissues

Understanding how CP-6 interacts with its intended biological target and the downstream signaling pathways it modulates is critical for elucidating its mechanism of action. pelagobio.comresearchgate.net These studies are often conducted in tissues harvested from treated animals. pelagobio.compelagobio.com

Target engagement studies aim to confirm that CP-6 binds to or interacts with its molecular target in the physiological context of the tissue. pelagobio.comresearchgate.net Techniques such as CETSA (Cellular Thermal Shift Assay) can be used to measure target engagement directly in animal tissues. pelagobio.compelagobio.com

Pathway modulation studies investigate the effects of CP-6 on signaling cascades downstream of its target. pelagobio.comresearchgate.net This can involve analyzing the phosphorylation status of key proteins, the activation of transcription factors, or changes in the expression of genes involved in the pathway. researchgate.net For instance, studies on a p38α MAPK inhibitor (MW181) in mouse brain tissue assessed its effect on TNFα and IL-6 levels, indicating modulation of inflammatory pathways. nih.gov By examining target engagement and pathway modulation in animal tissues, researchers can gain a deeper understanding of how CP-6 exerts its pharmacological effects in a complex in vivo environment. pelagobio.comresearchgate.net

Dose-Response and Time-Course Relationships in Animal Studies

Preclinical pharmacodynamic studies in animal models are crucial for understanding the relationship between the dose of a pharmaceutical compound and the magnitude of its effect, as well as how this effect changes over time. These studies aim to characterize the compound's biological activity in a living system, providing insights into its potential efficacy and informing subsequent studies.

Dose-response studies in animals typically involve administering varying doses of the compound to different groups of animals and measuring a specific pharmacodynamic endpoint. The goal is to determine the range of doses over which an effect is observed, the minimum effective dose (MED), and potentially the maximum effect achievable. Analyzing the dose-response curve helps to understand the potency of the compound and the variability of the response within a population of animals.

Time-course studies, on the other hand, evaluate how the pharmacodynamic effect of a compound changes over a specific period following administration of a single dose or multiple doses. These studies involve measuring the pharmacodynamic endpoint at various time points. This helps to determine the onset, peak, and duration of the compound's action. By correlating the time course of the effect with the pharmacokinetic profile (drug concentration over time), researchers can establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, which are essential for predicting effective dosing regimens.

In the absence of specific data for "CP-6 [pharmaceutical]", a detailed discussion with data tables and research findings for this particular compound's dose-response and time-course relationships in animal studies cannot be provided. General principles indicate that such studies would involve selecting appropriate animal models relevant to the intended therapeutic use, defining measurable pharmacodynamic endpoints, and employing rigorous experimental designs to assess the relationship between administered dose, systemic or local exposure, and the resulting biological effect over time.

Preclinical Pharmacokinetics of Cp 6

Absorption Studies (In Vitro and Animal Models)

Permeability and Transporter Studies (e.g., Caco-2, MDCK assays)

In vitro permeability assays using cell lines like Caco-2 and MDCK are standard tools to predict intestinal absorption and assess interactions with drug transporters. Caco-2 cells, derived from human colon adenocarcinoma, form monolayers that mimic the intestinal epithelial barrier and are widely used for evaluating oral drug absorption due to their high correlation with human intestinal permeability. medtechbcn.com These assays can assess both passive diffusion and active transport mechanisms, including interactions with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Cancer Resistance Protein (BCRP). medtechbcn.com MDCK cells, particularly those overexpressing specific transporters like MDR1 and BCRP, are also valuable for assessing efflux transporter activity and inhibition. admescope.com

One study on DNDI-VL-2098, a compound with potential as an oral agent for Visceral Leishmaniasis, reported high permeability (>200 nm/s) in the Caco-2 model. dndi.org While the specific permeability data for CP-6 was not explicitly found in the provided snippets, the methodologies described using Caco-2 and MDCK cells are standard for evaluating the permeability and transporter interactions of drug candidates like CP-6. medtechbcn.comnih.gov These assays are crucial for understanding the mechanism of permeability and predicting in vivo absorption. medtechbcn.comnih.gov

Oral Bioavailability in Preclinical Species

Oral bioavailability refers to the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. Preclinical studies in various animal species are conducted to estimate oral bioavailability and understand species-specific differences.

A study on DNDI-VL-2098 demonstrated good oral bioavailability in mouse, hamster, rat, and dog, ranging from 37% to 100%. dndi.org Specifically, in hamsters and mice, oral exposure was dose-proportional across a 6.25–50 mg/kg range, with 100% bioavailability observed at the lowest dose tested (6.25 mg/kg). dndi.org An eight-fold increase in dose resulted in an eleven-fold increase in exposure in these species. dndi.org In rats, oral exposures were determined across a wider dose range (5–500 mg/kg). dndi.org

Another study on a different compound, SHetA2, showed variable oral bioavailability across species and doses, with values ranging from 17.7–19.5% in mice, <1.6% in rats, and 1.11–11.2% in dogs depending on the dose. semanticscholar.org This highlights that oral bioavailability can be highly dependent on species, dose, formulation, and potentially other factors. semanticscholar.org

Distribution Studies (In Vitro and Animal Models)

Distribution studies investigate how CP-6 is distributed throughout the body after reaching the systemic circulation. This includes examining its binding to plasma proteins and its penetration into various tissues and organs.

Plasma Protein Binding

Plasma protein binding is a critical factor influencing drug distribution, as only the unbound fraction of a drug is generally available to diffuse into tissues and exert pharmacological effects or be eliminated. uomustansiriyah.edu.iqyoutube.com Studies evaluating plasma protein binding are typically conducted in vitro.

For DNDI-VL-2098, moderate to high binding to plasma proteins was observed across the species tested, ranging from 94% to 98%. dndi.org This indicates that a significant portion of the compound in the plasma is bound to proteins. High binding (>99.5%) can sometimes be challenging to measure accurately. mmv.org The extent of plasma protein binding influences the volume of distribution; highly bound drugs tend to have a lower fraction of free drug in plasma and may be less extensively distributed to tissues compared to drugs with low plasma protein binding. uomustansiriyah.edu.iq

Tissue Distribution in Animal Models (e.g., liver, kidney, brain, tumor)

Tissue distribution studies in animal models provide insight into where a drug goes in the body and at what concentrations. This is particularly important for drugs targeting specific organs or tumors. Techniques like mass spectrometry imaging (MSI) and autoradiography can be used to visualize and quantify drug distribution in tissues. nih.gov

Studies on the distribution of administered radiolabelled-[64Cu]-Ceruloplasmin (CP) in a preclinical mouse model of aceruloplasminemia showed varying uptake in brain and peripheral tissues based on animal sex and age. unimib.it Higher accumulation was observed in the cerebellum and liver of males at 6 months, while higher levels were seen in the same organs in females at 10 months. unimib.it This highlights the potential for sex and age-related differences in tissue distribution.

While specific tissue distribution data for CP-6 in liver, kidney, brain, or tumors were not detailed in the provided snippets, preclinical studies commonly assess drug concentrations in these key organs to understand the distribution profile. The distribution of a drug into different tissues is influenced by factors such as blood flow, tissue binding, and permeability across tissue membranes.

Blood-Brain Barrier Penetration (In Vitro and Animal Models)

Penetration across the blood-brain barrier (BBB) is a critical aspect for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. mdpi.comnih.gov

CP-615,003, a different compound mentioned as a GABAA receptor partial agonist, was noted to have poor blood-brain barrier penetration, which made it primarily useful as a research ligand rather than a potential anxiolytic. wikipedia.org This suggests that assessing BBB penetration is a key step in the preclinical evaluation of compounds intended for CNS targets.

The BBB's restrictive nature is due to tight junctions between endothelial cells and the presence of efflux transporters like P-gp. nih.govfrontiersin.org Only small molecules (typically <600 Da) and lipid-soluble molecules can generally cross the BBB passively. nih.gov Various in vitro and in vivo methods are used to evaluate BBB penetration. nih.gov While specific data for CP-6's BBB penetration was not found, the example of CP-615,003 underscores the importance of this evaluation for CNS-acting compounds. wikipedia.org

Metabolism Studies (In Vitro and Animal Models)

Metabolism studies evaluate how a drug is chemically transformed within the body. These studies typically involve both in vitro experiments using subcellular fractions or isolated cells and in vivo studies in animal models to identify metabolic pathways and enzymes involved.

Phase I and Phase II Metabolism (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's in vivo behavior. These assays commonly utilize liver microsomes and hepatocytes, which contain key drug-metabolizing enzymes. nuvisan.comevotec.com Liver microsomes are enriched in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes offer a more complete system containing both Phase I and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs). evotec.comdls.com

Studies on CP-671,305, a selective phosphodiesterase 4 inhibitor, indicated resistance towards metabolism when incubated with hepatocytes and NADPH-supplemented liver microsomes from preclinical species and humans. nih.gov This finding suggested limited Phase I or Phase II metabolic transformation of the parent compound in these in vitro systems.

While specific data for a generic "CP-6 [pharmaceutical]" is not available, typical preclinical metabolism studies would involve incubating the compound with liver microsomes and hepatocytes from various species (e.g., mouse, rat, dog, monkey) to assess its metabolic stability and identify potential metabolic pathways. nuvisan.comevotec.com The rate of disappearance of the parent compound in these systems provides an estimate of its intrinsic clearance. nuvisan.comevotec.com

Metabolite Identification and Characterization

Identifying and characterizing metabolites is a critical step to understand the metabolic fate of a drug candidate. This is typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nuvisan.commdpi.comacs.orgchemrxiv.org Metabolite identification involves determining the chemical structure of the transformation products. mdpi.com

For CP-671,305, no metabolites were reported as the principal route of clearance was the excretion of the unchanged drug. nih.gov

In a general preclinical setting, metabolite identification studies would involve analyzing samples from in vitro incubations (microsomes, hepatocytes) and in vivo animal studies (plasma, urine, feces) to detect and characterize any metabolic products. nuvisan.commdpi.comchemrxiv.org Techniques like high-resolution mass spectrometry are often employed for this purpose. nuvisan.comacs.org

Enzyme Induction and Inhibition (e.g., CYP enzymes, AO)

Assessing the potential of a drug candidate to inhibit or induce drug-metabolizing enzymes, particularly CYP enzymes and aldehyde oxidase (AO), is crucial for predicting potential drug-drug interactions (DDIs). mdpi.comsps.nhs.uknih.govd-nb.info In vitro studies are commonly performed using human liver microsomes or hepatocytes to evaluate a compound's inhibitory effects on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). mdpi.comfda.gov Enzyme induction studies assess whether a compound can increase the expression levels of these enzymes. mdpi.comsps.nhs.uk

CP-671,305 did not exhibit competitive inhibition of the five major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) with IC50 values greater than 50 µM. nih.gov Similarly, no time-dependent inactivation of these major CYP enzymes was observed with CP-671,305. nih.gov

For other CP compounds, such as CP-690,550 (tofacitinib), metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19. researchgate.net This highlights the varied metabolic profiles among compounds with similar designations.

Preclinical DDI assessment for a typical pharmaceutical candidate involves determining if the compound is a substrate, inhibitor, or inducer of key metabolic enzymes. mdpi.comnih.govnih.gov This information is vital for predicting how co-administration with other drugs might affect its pharmacokinetics.

Excretion Studies (Animal Models)

Excretion studies in animal models determine how a compound and its metabolites are eliminated from the body. The primary routes of excretion are renal (via urine) and biliary (via feces). uomustansiriyah.edu.iquogqueensmcf.comksumsc.com

Renal and Biliary Clearance

Renal clearance is the volume of plasma cleared of drug by the kidney per unit of time. uomustansiriyah.edu.iquomustansiriyah.edu.iqboomer.org It involves glomerular filtration, tubular secretion, and tubular reabsorption. uomustansiriyah.edu.iqksumsc.comboomer.orgksumsc.com Biliary clearance involves the transport of the drug or its metabolites from the liver into the bile, which is then eliminated in the feces. uomustansiriyah.edu.iquogqueensmcf.comksumsc.com

For CP-671,305, the principal route of clearance in rats and dogs was found to be by renal and biliary excretion of the unchanged drug. nih.gov This indicates that a significant portion of the administered dose was eliminated without undergoing metabolic transformation.

Preclinical studies typically quantify the amount of parent drug and metabolites excreted in urine and feces over time in various animal species to determine the contribution of renal and biliary pathways to total clearance. uomustansiriyah.edu.iquogqueensmcf.comksumsc.com

Routes and Rates of Excretion

Determining the routes and rates of excretion provides a comprehensive picture of how quickly and through which pathways a compound is eliminated from the body. This is typically assessed by administering a radiolabeled dose of the compound to animals and collecting urine, feces, and sometimes bile over a defined period. uomustansiriyah.edu.iquogqueensmcf.com The radioactivity in each matrix is then quantified to determine the percentage of the dose excreted via each route and the rate of excretion. uomustansiriyah.edu.iquogqueensmcf.com

Based on the studies with CP-671,305, the primary routes of excretion in rats and dogs were renal and biliary, with the majority of the excreted material being the unchanged parent drug. nih.gov Specific rates of excretion (e.g., percentage of dose excreted over 24 or 48 hours) for a generic "CP-6 [pharmaceutical]" are not available in the provided search results.

Medicinal Chemistry and Synthetic Strategies for Cp 6 and Analogs

Advanced Synthetic Methodologies for CP-6

The synthesis of the thienotriazine derivative CP-6, along with its analogs CP-1 and CP-2, involves a synthetic route adapted from the Gewald reaction. nih.gov This versatile method is typically a three-step process. nih.gov The starting compounds for the synthesis of these thienotriazines were 2-amino-3-(N-substituted carboxamido)-4,5-tetramethylene thiophenes, specifically CP-1a, CP-2a, and CP-6a. nih.gov These intermediates were synthesized via an adaptation of the Gewald reaction. nih.gov Subsequently, CP-1a, CP-2a, and CP-6a were subjected to diazotization to yield the series of 3-substituted amino-5,6-tetramethylene thieno[2,3-d] nih.govuni.lu-triazin-4(3H)-ones, namely CP-1, CP-2, and CP-6, respectively. nih.gov

The diazotization step involved cooling the reaction mixture to below 5°C after adding concentrated HCl. nih.gov An ice-cold solution of NaNO2 was then added dropwise with constant stirring, maintaining the temperature below 5°C. nih.gov The product separated as a bright yellow solid, which was then filtered, dried, and washed with methanol (B129727) to obtain the pure triazines (CP-1, CP-2, and CP-6). nih.gov

Total Synthesis and Scalability

The provided research outlines the synthetic route for CP-6 starting from readily accessible precursors through a multi-step process. nih.gov While the synthesis involves multiple steps, the information available does not explicitly detail a "total synthesis" in the context of building a complex molecule from very simple precursors or discuss the scalability of the described method for large-scale production. nih.gov

Asymmetric Synthesis Approaches

The available research describing the synthesis of the thienotriazine CP-6 and its analogs does not mention the use of asymmetric synthesis approaches to produce specific enantiomers. nih.gov The synthesis as described appears to yield the compounds without control over potential chiral centers, although the presence and impact of stereochemistry are not discussed in detail for this specific compound series in the provided text. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies were conducted on the synthesized thienotriazine derivatives, including CP-6, CP-1, and CP-2, to evaluate their anti-hyperlipidemic activity and understand the impact of structural variations on their potency. nih.gov The study aimed to assess the effectiveness of these compounds in protecting against induced hyperlipidemia in rats. nih.gov

Systematic Structural Modifications and Design Principles

The research involved the synthesis of a series of 3-substituted amino-5,6-tetramethylene thieno[2,3-d] nih.govuni.lu-triazin-4(3H)-ones, where the substituent at the 3-position (R group) was varied. nih.gov Specifically, the study compared the activity of CP-1 (R = methyl), CP-2 (R = ethyl), and CP-6 (R = phenyl). nih.gov This systematic modification allowed for the investigation of how the nature of the substituent at this position influences the anti-hyperlipidemic activity. nih.gov The implicit design principle was to explore the effect of different lipophilic and electronic properties introduced by the methyl, ethyl, and phenyl groups on the biological activity.

Impact of Stereochemistry on Activity and Selectivity

The chemical description of the thienotriazine CP-6 and its synthesis in the provided research does not indicate the presence of chiral centers in the core structure or the substituents studied (methyl, ethyl, phenyl). nih.gov Therefore, the impact of stereochemistry on the activity and selectivity of this specific series of CP-6 and its analogs was not addressed in the available information. nih.gov

Detailed Research Findings: Anti-hyperlipidemic Activity

The anti-hyperlipidemic activity of CP-1, CP-2, and CP-6 was evaluated in Triton WR-1339 induced hyperlipidemic rats. nih.gov Pre-treatment with these compounds showed significant protection against the elevation of serum cholesterol, triglycerides, LDL-C, and VLDL-C levels, while maintaining HDL-C levels within the normal range. nih.gov The effects were observed at different time points (6, 24, and 48 hours) and were dose-dependent. nih.gov

The anti-hyperlipidemic effect of CP-6 was found to be comparable to the reference standard Atorvastatin. nih.gov Furthermore, CP-6 demonstrated higher potency compared to CP-1 and CP-2 in reducing elevated lipid levels. nih.gov This suggests that the phenyl substituent at the 3-position is more favorable for anti-hyperlipidemic activity in this series compared to the methyl or ethyl groups. nih.gov

The atherogenic index of the groups treated with the test compounds was significantly lower than that of the pathogenic control group. nih.gov

Interactive Data Table: Anti-hyperlipidemic Activity

CompoundR GroupSerum Cholesterol ReductionSerum Triglycerides ReductionLDL-C ReductionVLDL-C ReductionHDL-C MaintenancePotency vs. AnalogsPotency vs. Atorvastatin
CP-1MethylSignificantSignificantSignificantSignificantMaintainedLess potent than CP-6Not explicitly compared
CP-2EthylSignificantSignificantSignificantSignificantMaintainedLess potent than CP-6Not explicitly compared
CP-6PhenylSignificantSignificantSignificantSignificantMaintainedMore potent than CP-1, CP-2Comparable
AtorvastatinN/ASignificantSignificantSignificantSignificantMaintainedN/AReference Standard

Note: This table is based on the descriptive findings in the source text nih.gov and provides a qualitative comparison of activity.

Prodrug Strategies and Conjugation Approaches

Prodrug strategies and conjugation approaches are valuable tools in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While the provided information does not explicitly detail designed prodrugs or conjugates for the catalpol (B1668604) analog CP-6 or the Sakuramil precursor CP-6, insights into their metabolic behavior and synthetic transformations offer relevant context.

For the catalpol analog CP-6, its metabolic process under simulated gastric juice conditions has been investigated. This hydrolysis leads to the formation of several metabolites, including CP-5, CP-4, CP-3, CP-2, CP-1, and catalpol itself. These metabolites are reported to retain pharmacological effects, suggesting that the perpropionylated structure of CP-6 may undergo depropionylation in vivo. researchgate.net While not a deliberately designed prodrug strategy in the classical sense of enhancing delivery or targeting, the metabolic conversion highlights the lability of the ester linkages under physiological-like conditions, which can influence the compound's duration of action and distribution.

In the synthesis of Sakuramil (CP-9) from the starting material CP-6, an initial step involves the reaction of CP-6 with ethyl chloroformate to yield intermediate CP-7. wikidata.orgnihs.go.jp This transformation introduces a carbamate (B1207046) functionality, which is noted to be non-genotoxic, in contrast to certain aniline (B41778) functionalities present in precursor intermediates like CP-3, CP-4, and CP-5. niph.go.jp Although CP-7 is an intermediate in a synthetic route rather than a prodrug designed for therapeutic administration, this chemical modification of CP-6 demonstrates a strategy to alter its properties, specifically addressing potential toxicity concerns associated with earlier synthetic intermediates. The subsequent reaction of CP-7 with CP-8 leads to the formation of Sakuramil. wikidata.orgnihs.go.jp

Derivatization for Enhanced Preclinical Pharmacological Properties

Derivatization is a fundamental approach in medicinal chemistry to modulate the physicochemical and biological properties of a compound. For the catalpol analog CP-6, the compound itself is a derivatized form of catalpol, specifically a perpropionylated analog. researchgate.netnih.gov This derivatization is achieved through the esterification of catalpol with propionic anhydride, typically using pyridine (B92270) as a solvent and acid banding agent, and DMAP as a catalyst. nih.gov

The design of these propionylated analogs (CPs) was based on molecular docking studies targeting glutathione (B108866) peroxidase (GSH-Px). researchgate.netnih.gov A key outcome of the propionylation was a significant increase in the calculated C log P values of the CP analogs compared to catalpol. researchgate.netnih.gov This increase in lipophilicity is a common strategy to enhance preclinical pharmacological properties such as membrane permeability, absorption, and distribution. The preliminary biological evaluation of CP-6 demonstrated its ability to effectively reverse STZ-induced reduction of cell viability, suggesting potential antiaging activity. nih.gov This indicates that the propionylation successfully generated a compound with improved biological activity in this preclinical model.

For the Sakuramil precursor CP-6, while primarily discussed as a synthetic intermediate, its chemical properties and structure are carefully controlled as a starting material for commercial manufacture. wikidata.org The synthesis route from CP-6 to Sakuramil involves specific derivatizations (e.g., formation of CP-7 via reaction with ethyl chloroformate) designed to build the final drug substance structure and manage impurities. wikidata.orgnihs.go.jpniph.go.jp The control of stereochemistry in CP-6 is also critical, with studies demonstrating that the enantiomer (CP-6-E) and diastereomer (CP-6-D) impurities in CP-6 are effectively purged during downstream crystallization steps in the Sakuramil synthesis, ensuring the stereochemical purity of the final drug substance. niph.go.jp This highlights how controlling the quality and form of a starting material like CP-6, through understanding its potential derivatizations and impurities, is crucial for the preclinical and clinical profile of the final drug product.

Data on Calculated C log P for Catalpol and Analogs:

CompoundCalculated C log P
CatalpolLower
CPsHigher

Based on findings in ResearchGate publication researchgate.netnih.gov. Specific numerical values for C log P of CP-6 were not provided in the snippets, only the relative increase compared to catalpol.

Fragment-Based Drug Discovery and Target-Oriented Synthesis

The development of compounds like the catalpol analog CP-6 and the synthesis of drug substances like Sakuramil from precursors like CP-6 involve principles aligned with target-oriented synthesis and rational drug design.

For the catalpol propionylated analogs (CPs), the design was explicitly based on molecular docking studies with glutathione peroxidase (GSH-Px), indicating a target-oriented approach. researchgate.netnih.gov Molecular docking is a computational technique used to predict the binding orientation (pose) of a small molecule ligand to a protein target, and it is a common tool in structure-based and target-oriented drug design to identify potential lead compounds and guide structural modifications. The synthesis of CP-6, as a perpropionylated catalpol analog, is a direct result of this design strategy, aiming to create a molecule with enhanced interaction or activity at the GSH-Px target. researchgate.netnih.gov The synthesis itself, involving the esterification of catalpol, is a targeted chemical transformation to achieve the desired derivatized structure. nih.gov

While the term "fragment-based drug discovery" was not explicitly mentioned in the provided search results concerning these specific "CP-6" compounds, the principles of building complexity from simpler starting materials or modifying existing scaffolds (like catalpol) are fundamental to both fragment-based and more traditional medicinal chemistry approaches. The use of CP-6 as a defined starting material in a multi-step synthesis towards Sakuramil exemplifies a strategy where a pre-synthesized or readily available complex fragment (CP-6) is elaborated upon to construct the final target molecule. wikidata.orgnihs.go.jp

Analytical Methodologies for Cp 6 Research

Chromatographic Techniques for Preclinical Sample Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of pharmaceutical compounds and their metabolites in complex biological matrices during preclinical research. Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity, selectivity, and the ability to quantify analytes in preclinical samples.

LC-MS analysis has been employed in studies involving compounds referenced with "CP" designators. For instance, LC-MS analysis was utilized to compare different compounded semaglutide (B3030467) follow-on samples, including one designated as CP6, assessing their purity and impurity profiles. tocris.com This highlights the use of LC-MS in characterizing the composition of pharmaceutical preparations.

GC-MS analysis is another powerful technique, particularly useful for volatile and semi-volatile compounds. While not directly referencing a compound explicitly named "CP-6 [pharmaceutical]", GC-MS has been applied in the analysis of chemical compounds of pharmacological significance, such as the structural elucidation of components from Convolvulus pluricaulis extract, sometimes abbreviated as CP. ca.gov This demonstrates the utility of GC-MS in identifying pharmacologically active phytochemicals. Furthermore, GC-MS has been used for the identification and quantification of cyclophosphamide (B585) (CP) in wipe test samples, a context related to handling of a pharmaceutical compound and its potential contamination. nih.gov The method involved solid phase extraction and derivatization, achieving a linear curve in the concentration range of 1-100 ng/mL with a correlation coefficient of 0.9982. nih.gov The limit of detection was reported as 0.4 ng/mL. nih.gov GC-MS methods are also established for the analysis of residual solvents in pharmaceutical preparations. easychem.orgnih.gov

Condensed phase membrane introduction mass spectrometry (CP-MIMS), a technique coupled to MS/MS, has been developed for high-throughput analysis of compounds, including 6-PPDQ, which shares a "CP" initialism in its common name. wikipedia.orgnih.gov Although 6-PPDQ is an environmental contaminant, the analytical methodology demonstrates the application of MS/MS in rapid, high-throughput analysis relevant to detecting specific compounds in various matrices.

Spectroscopic Methods for Mechanistic Elucidation and Structural Characterization (e.g., NMR, IR, UV-Vis, CD, Fluorescence)

Spectroscopic techniques provide crucial information about the structure, properties, and interactions of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the complete structure of a molecule. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer insights into functional groups and electronic transitions. Circular Dichroism (CD) and Fluorescence spectroscopy are particularly useful for studying molecular conformation, binding events, and cellular localization.

Studies involving Chlorin p6 (Cp6), a photosensitizer, extensively utilize spectroscopic methods. UV-Vis extinction, fluorescence emission, resonance light scattering, and CD spectroscopy have been used to characterize Cp6-based supramolecular self-assemblies. hznu.edu.cn UV-Vis and CD spectra were specifically used to verify the formation of self-aggregates of Cp6 in artificial tissues, observing a typical Q-band shift in the UV-Vis spectrum. hznu.edu.cn Fluorescence spectroscopy has been employed to study the pH-dependent behavior of Cp6, noting that fluorescence intensities were quenched with decreasing pH. hznu.edu.cnwikipedia.org The fluorescence distribution of Cp6 in biological tissues, such as hairless mouse skin, has also been investigated. bioinformation.net

NMR spectroscopy is fundamental for structural elucidation. While not always explicitly named "CP-6", compounds studied in pharmaceutical research using NMR contribute to the understanding of this technique's role. For example, solution-state NMR spectroscopy has been used for the structural characterization of modified celluloses. wikipedia.org The use of 13C-NMR spectroscopy with enriched glycosyl donors allows for the structural characterization of synthesized polysaccharides, a method significantly more sensitive than using non-enriched materials. nih.gov

IR spectroscopy, often as Fourier Transformed Infrared (FTIR), is used to confirm the molecular composition and study bond dynamics of materials, including those potentially used in drug delivery or formulations. uni.lu

Radiolabeling Techniques for Absorption and Distribution Studies

Radiolabeling techniques are essential for quantitative studies of drug absorption, distribution, metabolism, and excretion (ADME) in preclinical studies. By labeling a pharmaceutical compound with a radioisotope, researchers can track its movement and concentration within a biological system.

While direct mention of radiolabeling a compound explicitly named "CP-6 [pharmaceutical]" is not prominent in the provided search results, the importance of absorption and distribution studies for pharmaceutical compounds is highlighted. The absorption, distribution, and excretion of drugs like pyrimethamine, which has been associated with "CP6" in a manufacturing context, are routinely studied. fishersci.ca General principles of pharmacokinetics, which include absorption and distribution, are fundamental in determining drug efficacy and toxicity. Mass spectrometry imaging (MSI) is a modern technique that can provide spatial analysis of drug distribution in tissues, offering an alternative or complementary approach to traditional radiolabeling in ADME studies.

High-Throughput Screening Assays for Target Identification and Ligand Discovery

High-throughput screening (HTS) is a critical component of early drug discovery, allowing for the rapid evaluation of large libraries of compounds against specific biological targets. This process helps identify potential drug candidates and elucidate their mechanisms of action.

Compounds designated with "CP" prefixes have been evaluated in the context of drug discovery and target identification. For instance, chalcone (B49325) derivatives, including one referred to as CP06, have been synthesized and evaluated for activity against Leishmania infantum. This demonstrates the use of screening in identifying compounds with potential therapeutic effects. CP-690550 (Tofacitinib), a Janus kinase (JAK) inhibitor, was discovered and developed through research that likely involved screening for activity against JAK enzymes. tocris.com HTS assays are designed to identify ligands that interact with a target, and while the specific HTS methodology for a compound named "CP-6" is not detailed, the principle applies broadly to the discovery of pharmaceutical agents.

Bioanalytical Method Development and Validation for Preclinical Matrices

Bioanalytical method development and validation are crucial steps to ensure the reliability and accuracy of quantitative measurements of pharmaceutical compounds and their metabolites in biological samples obtained from preclinical studies. These methods must be robust, sensitive, and specific for the analyte in the relevant matrix (e.g., plasma, urine, tissue).

The development and validation of bioanalytical methods, particularly using LC-MS/MS, are standard practice in pharmaceutical research. Guidelines exist for validating bioanalytical methods for both small molecules and therapeutic proteins in biological matrices. Key validation parameters include selectivity, specificity, accuracy, precision, recovery, matrix effect, and stability.

While a specific bioanalytical method for a compound explicitly named "CP-6 [pharmaceutical]" in preclinical matrices is not detailed in the provided results, the principles and techniques described for other pharmaceutical compounds are directly applicable. For example, a validated LC-MS/MS method for metoprolol (B1676517) in human plasma highlights the rigorous process involved in bioanalytical method validation, including assessing selectivity, system suitability, calibration curve, recovery, and matrix effect. The analysis of cyclophosphamide (CP) in wipe tests by GC-MS also involved method validation aspects like linearity, limit of detection, and recovery. nih.gov

Computational and Theoretical Approaches in Cp 6 Research

Molecular Docking and Dynamics Simulations

Molecular docking studies have been extensively applied to investigate the binding interactions of catalpol (B1668604) propionylated analogs, including CP-6, and catalpol crotonate derivatives with target proteins, notably glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov These studies aim to predict the preferred binding orientations and affinities of these compounds within the active site of the protein. The Surflex-Docking method has been employed in these investigations to assess the docking binding affinities, expressed in terms of Total_score. nih.gov Higher Total_score values suggest stronger binding affinities and thus a greater potential for the compounds to serve as drug ligands. nih.gov

Research has shown that the calculated Total_scores of catalpol propionylated analogs (CPs) are higher than that of catalpol, indicating potentially improved binding to GSH-Px. nih.govnih.gov For instance, docking studies revealed specific hydrogen bond interactions between CP-6 and amino acid residues within the active site of GSH-Px. One study reported hydrogen bonds formed between oxygens at the 6'-position of CP-6 and residues like ASN77 and GLN78, and another hydrogen bond between the carbonyl oxygen of CP-6 and GLN82. nih.gov

Molecular dynamics simulations complement docking studies by providing information on the stability of the ligand-protein complex over time. Simulations performed for catalpol hexacrotonate (CC-6), a related derivative, bound to GSH-Px demonstrated the stability of the binding, further supporting its potential as a neuroprotective agent.

Molecular docking has also been utilized to explore the potential mechanisms of action of catalpol itself by docking it with key proteins involved in specific pathways, such as those related to pulmonary fibrosis (e.g., Wnt3a, Smad3, GSK-3β, and TGF-βR1). These studies provide theoretical evidence for the binding of catalpol to these targets, guiding further experimental validation.

Research Findings on Molecular Docking:

Compound ClassTarget ProteinDocking MethodKey FindingsSource
Catalpol Propionylated AnalogsGSH-PxSurflex-DockingHigher Total_scores compared to catalpol; specific hydrogen bond interactions. nih.govnih.gov
Catalpol Crotonate DerivativesGSH-PxSurflex-DockingIncreased C log P and Total_scores with increasing esterification degree.
CatalpolWnt3a, Smad3, GSK-3β, TGF-βR1CDOCKEREffective docking with potential targets in pulmonary fibrosis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While the term "QSAR modeling" is mentioned in the outline, the provided search results primarily discuss the relationship between structural modifications of catalpol derivatives and their predicted properties or observed activities, rather than detailing the construction of formal QSAR models. Studies have investigated how the degree of esterification in catalpol propionylated and crotonate derivatives affects properties like C log P and molecular docking scores (Total_score). nih.gov The observation that increasing the esterification degree of hydroxyl groups in catalpol crotonates significantly increased their C log P values and calculated Total_scores with GSH-Px suggests a structure-activity relationship where increased lipophilicity and potentially stronger binding correlate with structural changes. Although explicit QSAR equations or models predicting activity based on a range of molecular descriptors are not detailed in the provided snippets concerning CP-6, these findings lay the groundwork for potential future QSAR studies by identifying key structural features that influence predicted binding affinity and lipophilicity.

Pharmacophore Modeling and Virtual Screening

Virtual screening approaches have been utilized in the broader context of identifying potential drug candidates by docking small molecular compounds with target proteins. This method allows for the computational evaluation of large libraries of compounds to prioritize those with a higher likelihood of binding to a specific biological target. While the search results mention virtual screening in the context of identifying potential drugs for pulmonary fibrosis by docking with DEG proteins, specific details about pharmacophore modeling or large-scale virtual screening campaigns focused explicitly on identifying novel CP-6 like compounds are not provided in the snippets. However, the molecular docking studies discussed in Section 7.1 can be considered a form of targeted virtual screening where a set of designed derivatives is screened against a known target.

In Silico Prediction of Preclinical ADME Properties

In silico methods are valuable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for assessing their pharmacokinetic profile. For CP-6 and its analogs, the calculation of C log P has been a key in silico approach. nih.govnih.gov C log P is a computational prediction of the octanol-water partition coefficient, serving as an indicator of a compound's lipophilicity. Higher C log P values suggest increased lipophilicity, which can influence a compound's absorption and distribution in the body, including its ability to cross biological membranes like the blood-brain barrier. Studies on catalpol propionylated and crotonate derivatives have shown that esterification increases the C log P values compared to the parent compound, catalpol. nih.gov

Another in silico approach mentioned is the use of Lipinski's rule of five for prescreening catalpol derivatives for their potential for oral administration. Lipinski's rule provides simple guidelines based on molecular properties (molecular weight, number of hydrogen bond donors and acceptors, and calculated log P) to predict oral druggability. Applying this rule helps in prioritizing compounds that are more likely to have favorable absorption characteristics.

While in vitro studies on the behavior of CP-6 in simulated gastric conditions using techniques like UPLC-ESI-HRMS provide valuable information about its metabolic stability nih.govnih.gov, these are not strictly in silico prediction methods. The in silico ADME predictions for CP-6 and its derivatives primarily focus on properties like C log P and compliance with rules like Lipinski's rule of five.

Predicted ADME Properties (In Silico):

PropertyMethod of PredictionFindings for CP-6/AnalogsSource
C log PComputational CalculationIncreased in esterified derivatives compared to catalpol. nih.gov
Oral DruggabilityLipinski's Rule of FiveUsed for prescreening catalpol derivatives.

Cheminformatics, Bioinformatics, and Data Mining for CP-6 Related Compounds

Cheminformatics plays a foundational role in the computational studies of CP-6 and its derivatives by providing the tools and methods for representing, manipulating, and analyzing chemical structures and data. This includes the calculation of molecular descriptors like C log P nih.gov and the handling of compound libraries for docking and screening.

Bioinformatics is essential for understanding the biological targets of CP-6 and its potential mechanisms of action. This involves analyzing the structure and function of target proteins like GSH-Px nih.govnih.gov and proteins involved in specific disease pathways. Bioinformatics approaches, such as analyzing differential gene expression data and constructing protein-protein interaction networks, can help identify potential protein targets for molecular docking studies, as demonstrated in the research on catalpol and pulmonary fibrosis. Network pharmacology, which integrates bioinformatics and data mining, has also been applied to study the potential mechanisms of action of catalpol.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), can provide detailed insights into the electronic structure, molecular geometry, and spectroscopic properties of compounds. One study mentioned the use of DFT (B3LYP functional with the 6-311G** basis set) to calculate the molecular structure and infrared (IR) spectrum of catalpol. These calculations help in understanding the intrinsic properties of the molecule at an atomic and electronic level, which can be relevant for understanding its reactivity and interactions. While this specific result pertains to the parent compound catalpol, similar quantum chemical calculations could be applied to CP-6 and its derivatives to understand how the esterification affects their electronic structure and properties. Electronic structure analysis is a component of these quantum chemical calculations, providing details about electron distribution, molecular orbitals, and electrostatic potential, all of which can influence a compound's interactions with biological targets.

Emerging Research Areas and Future Directions for Preclinical Cp 6 Studies

Exploration of Novel Preclinical Therapeutic Applications

The foundational anti-inflammatory and antioxidant characteristics of a compound like CP-6 invite the exploration of its efficacy beyond its initial therapeutic targets. cureparkinsons.org.uk Preclinical research is the crucible in which these new potential applications are forged.

Investigation in Orphan Diseases and Neglected Tropical Diseases (in preclinical models)

While specific preclinical studies of CP-6 in orphan and neglected tropical diseases (NTDs) are not publicly available at this time, this remains a critical area for future investigation. Many orphan diseases and NTDs have underlying inflammatory or oxidative stress components, making them plausible targets for a compound with the proposed mechanism of CP-6. nih.govfrontiersin.orgnih.gov The development of therapies for these conditions is often hampered by a lack of commercial incentives, making the repurposing of existing or emerging drugs a vital strategy. nih.govnih.gov

Preclinical research in this domain would necessitate the use of robust animal models that accurately recapitulate the pathophysiology of specific orphan or neglected diseases. jax.orgcredevo.com For instance, if a particular NTD is characterized by chronic inflammation, a preclinical study might involve inducing this condition in a murine model and subsequently administering CP-6 to assess its impact on inflammatory biomarkers and disease progression. The development of new therapies for NTDs is a global health priority, and compounds like CP-6 could potentially be investigated through collaborative, open-source research models to address this unmet need. who.intopenaccessjournals.comoup.com

Repurposing Strategies Based on Preclinical Evidence

Drug repurposing, or finding new indications for existing therapeutic candidates, is a time and cost-efficient strategy in pharmaceutical development. nih.gov For CP-6, a synthetic fatty acid, its potential anti-inflammatory and antioxidant properties could form the basis for repurposing efforts. cureparkinsons.org.uk For example, chronic inflammation is a known driver of various conditions beyond neurodegeneration, including certain cardiovascular diseases and metabolic disorders. fao.org

Preclinical evidence is the cornerstone of any drug repurposing initiative. This would involve screening CP-6 in a variety of in vitro and in vivo models of diseases where inflammation and oxidative stress are key pathological features. A hypothetical preclinical study could, for instance, evaluate the effect of CP-6 on inflammatory markers in a cell culture model of atherosclerosis or in an animal model of metabolic syndrome. Positive results from such studies would provide the necessary rationale to advance the compound into further, more focused preclinical and eventually clinical investigations for a new indication.

Combination Therapy Strategies in Preclinical Models

There is currently no publicly available information on preclinical studies involving CP-6 in combination therapies. However, in modern drug development, particularly in oncology and complex multifactorial diseases, combination therapy is a standard approach to enhance efficacy and overcome resistance. astrazeneca.comaacrjournals.orgfrontiersin.org

For a compound like CP-6, with its potential neuroprotective and anti-inflammatory effects, preclinical combination studies could be envisioned in several contexts. In neurodegenerative diseases, CP-6 could be tested in animal models alongside existing standard-of-care treatments to see if it can potentiate their effects or mitigate their side effects. In oncology, where inflammation is a known contributor to tumor progression, a compound with CP-6's profile might be combined with chemotherapy or immunotherapy. idibell.cat Preclinical models, such as patient-derived xenografts, would be instrumental in identifying synergistic interactions and optimal dosing schedules for such combinations. idibell.cat

Below is a hypothetical data table illustrating the kind of results that a preclinical combination therapy study might generate.

Treatment GroupAnimal ModelKey Biomarker (e.g., Inflammatory Cytokine Level)Tumor Growth Inhibition (%)
Vehicle ControlMurine Model of Neuroinflammation100 pg/mLN/A
CP-6 MonotherapyMurine Model of Neuroinflammation60 pg/mLN/A
Standard Therapy XMurine Model of Neuroinflammation55 pg/mLN/A
CP-6 + Standard Therapy XMurine Model of Neuroinflammation30 pg/mLN/A
Vehicle ControlPatient-Derived Xenograft (Cancer)N/A0%
Chemotherapy YPatient-Derived Xenograft (Cancer)N/A40%
CP-6 + Chemotherapy YPatient-Derived Xenograft (Cancer)N/A65%

This table is for illustrative purposes only and does not represent actual data for CP-6.

Nanotechnology and Advanced Drug Delivery Systems for Preclinical Optimization

Information regarding the use of nanotechnology or advanced drug delivery systems specifically for CP-6 is not available in the public domain. Nevertheless, the application of nanomedicine is a burgeoning field in preclinical research, aimed at enhancing the therapeutic index of investigational drugs. mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net

For a compound like CP-6, which is a synthetic fatty acid, nanotechnology could offer several advantages. cureparkinsons.org.uk Encapsulating CP-6 within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. mdpi.comfrontiersin.org Furthermore, nanoparticles can be engineered for targeted delivery to specific tissues or cells, thereby increasing the concentration of the drug at the site of action and reducing potential systemic side effects. frontiersin.org In the context of neurodegenerative diseases, nanotechnology-based delivery systems could be designed to enhance the penetration of CP-6 across the blood-brain barrier, a significant challenge in treating central nervous system disorders. Preclinical studies would be essential to evaluate the efficacy and safety of these nano-formulations in relevant animal models. mdpi.com

Identification of Preclinical Biomarkers for Response and Mechanism

The identification of preclinical biomarkers is a critical component of modern drug development, enabling a deeper understanding of a compound's mechanism of action and predicting its clinical efficacy. crownbio.compelagobio.comcrownbio.combiomex.decatapult.org.uk There is no specific information on preclinical biomarkers that have been identified for CP-6.

For a compound like CP-6, with its proposed anti-inflammatory and antioxidant effects, preclinical biomarker studies would likely focus on measuring changes in relevant biological pathways. cureparkinsons.org.uk In preclinical models of Parkinson's disease, for example, researchers might measure levels of inflammatory cytokines (e.g., IL-6, TNF-alpha), markers of oxidative stress, and proteins involved in cellular repair pathways following treatment with CP-6. frontiersin.orgmdpi.commdpi.comnih.gov These measurements could be performed in various biological samples, such as plasma, cerebrospinal fluid, or tissue homogenates from animal models. Identifying a robust set of preclinical biomarkers would be invaluable for guiding the clinical development of CP-6, allowing for patient stratification and early assessment of treatment response.

The following is a hypothetical table of potential preclinical biomarkers for a compound with the profile of CP-6.

Biomarker CategoryPotential BiomarkersPreclinical ModelRationale
InflammationIL-6, TNF-alpha, NF-κBAnimal model of neuroinflammationTo confirm the anti-inflammatory activity of the compound. frontiersin.orgmdpi.commdpi.com
Oxidative StressMalondialdehyde, 8-hydroxy-2'-deoxyguanosineCell culture and animal modelsTo measure the reduction in oxidative damage. nih.govfrontiersin.orgsemanticscholar.org
Cellular RepairBrain-Derived Neurotrophic Factor (BDNF)Animal model of neurodegenerationTo assess the activation of neuroprotective pathways.
Target EngagementSpecific enzyme activity or receptor bindingIn vitro assays and animal modelsTo confirm that the compound is interacting with its intended molecular target.

This table is for illustrative purposes only and does not represent actual data for CP-6.

Application of Advanced Preclinical Imaging Techniques (e.g., PET, SPECT, MRI in animal models)

Specific applications of advanced preclinical imaging techniques for CP-6 have not been detailed in publicly available sources. However, these non-invasive methods are increasingly integral to preclinical drug development, providing dynamic and translatable insights into a drug's behavior in a living organism. itnonline.comtracercro.comsnmjournals.orgnih.govcriver.com

For a compound like CP-6, advanced imaging could be employed in several ways in animal models. Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could be used to track the biodistribution of a radiolabeled version of CP-6, determining whether it reaches its target organ, such as the brain, in sufficient concentrations. itnonline.comtracercro.comsnmjournals.orgcriver.com Functional Magnetic Resonance Imaging (fMRI) could be used to assess the impact of CP-6 on brain activity and connectivity in models of neurological disorders. nih.gov These imaging techniques can provide crucial information on pharmacokinetics and pharmacodynamics, helping to de-risk the transition from preclinical to clinical studies. itnonline.comnih.gov

Translational Research Paradigms from Preclinical to Early-Stage Development (excluding human trial data)

Translational research provides a critical framework for bridging the gap between foundational scientific discoveries made in the laboratory and their potential application in a clinical setting. leicabiosystems.com This pathway involves a structured progression of a compound through various stages of non-clinical testing to gather sufficient evidence to support the initiation of early-stage development. wikipedia.org For the pharmaceutical compound CP-6, a synthetic fatty acid analogue, the translational paradigm is centered on rigorously evaluating its proposed neuroprotective properties in relevant disease models before it can be considered for human studies. cureparkinsons.org.uk

Initial laboratory-based investigations have established the foundational hypothesis for CP-6's therapeutic potential. cureparkinsons.org.uk It is a synthetic version of a fatty acid that occurs naturally in the body. cureparkinsons.org.uk These early studies suggest that CP-6 may possess both anti-inflammatory and antioxidant capabilities. cureparkinsons.org.uk Furthermore, the compound is believed to activate cellular defense pathways, which could facilitate the repair of damaged neurons. cureparkinsons.org.uk Given that neuroinflammation and oxidative stress are considered significant drivers in the progression of neurodegenerative conditions like Parkinson's disease, increasing CP-6 levels in the brain is hypothesized to protect neurons from these damaging processes. cureparkinsons.org.uk One of the key mechanisms of neuroinflammation in Parkinson's involves the 'NLRP3 inflammasome', a protein complex that triggers inflammatory cell death; this is a potential target for the action of CP-6. cureparkinsons.org.uk

The current phase of research has transitioned from these initial in-vitro findings to comprehensive preclinical studies. A key ongoing preclinical project aims to formally assess the neuroprotective effects of CP-6 within established models of Parkinson's disease. cureparkinsons.org.uk The primary objectives of this research are to validate whether CP-6 has a tangible neuroprotective effect, elucidate the specific biological mechanisms through which it operates, and determine the duration of these effects. cureparkinsons.org.uk The data generated from these animal model studies are essential for building a robust evidence base for the compound. cureparkinsons.org.ukalacrita.com

The role of independent evaluation is a crucial component of the translational paradigm. In 2023, the compound was assessed by the International Linked Clinical Trials (iLCT) committee. cureparkinsons.org.uk Based on their review of the existing data, the committee recommended that further, more detailed investigations in models of Parkinson's were necessary before CP-6 could be deemed ready for clinical testing in humans. cureparkinsons.org.uk This recommendation highlights a critical checkpoint in the translational process, ensuring that a compound's profile is sufficiently understood in a preclinical setting.

Table 1: Preclinical Research Findings for CP-6 (Neuroprotection)

This table summarizes the key details from preclinical investigations into the CP-6 compound being developed for neurodegenerative disease.

AttributeDescriptionSource
Compound Type Synthetic, man-made version of a naturally occurring fatty acid. cureparkinsons.org.uk
Proposed Mechanism Possesses anti-inflammatory and antioxidant properties; activates cell defense and repair systems. cureparkinsons.org.uk
Biological Targets Neuroinflammation and oxidative stress, processes that are drivers of Parkinson's progression. cureparkinsons.org.uk
Key Research Questions Does CP-6 have a neuroprotective effect? How does it achieve this? How long do the effects last? cureparkinsons.org.uk
Development Status Undergoing a one-year preclinical study in models of Parkinson's disease. cureparkinsons.org.uk

Table 2: Translational Pathway of CP-6 for Neurodegenerative Disease

This interactive table outlines the sequential stages in the preclinical to early-stage development of CP-6, excluding human trial data.

StageDescriptionKey Activities & FindingsStatus
T0: Basic Research Initial laboratory-based discovery and characterization.Identified as a synthetic fatty acid. In-vitro evidence suggested anti-inflammatory and antioxidant properties.Completed
T1: Preclinical Research Testing in non-human systems and animal models to determine efficacy and understand mechanisms.Current study in Parkinson's models to assess neuroprotection, mechanism of action, and duration of effects.Ongoing
Expert Review Independent assessment of preclinical data by a scientific committee.The iLCT committee evaluated CP-6 in 2023 and recommended further preclinical investigation.Completed
Early-Stage Development Preparation for potential future human trials (phase not yet reached).This stage is contingent on the successful outcome of the current preclinical studies.Future Step

Q & A

Q. What frameworks ensure rigor in hypothesis-driven CP-6 research?

  • Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. Use PICO (Population, Intervention, Comparison, Outcome) for clinical queries. Pre-register study designs on platforms like ClinicalTrials.gov to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.